molecular formula C11H13BrO2 B8015586 2-Bromo-4-(2-methylpropoxy)benzaldehyde

2-Bromo-4-(2-methylpropoxy)benzaldehyde

Cat. No.: B8015586
M. Wt: 257.12 g/mol
InChI Key: DBDKQKGMZOBKGP-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methylpropoxy)benzaldehyde is a brominated aromatic aldehyde characterized by a benzaldehyde core substituted with a bromine atom at the ortho (2-) position and a 2-methylpropoxy (isobutoxy) group at the para (4-) position. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 265.13 g/mol. This compound is likely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine serves as a leaving group, and the aldehyde functionality enables further derivatization . The isobutoxy group contributes steric bulk and lipophilicity, distinguishing it from simpler benzaldehyde derivatives.

Properties

IUPAC Name

2-bromo-4-(2-methylpropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDKQKGMZOBKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methylpropoxy)benzaldehyde typically involves the bromination of 4-(2-methylpropoxy)benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methylpropoxy)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted benzaldehydes.

    Oxidation: Formation of 2-Bromo-4-(2-methylpropoxy)benzoic acid.

    Reduction: Formation of 2-Bromo-4-(2-methylpropoxy)benzyl alcohol.

Scientific Research Applications

2-Bromo-4-(2-methylpropoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methylpropoxy)benzaldehyde involves its reactivity as an aldehyde and a brominated aromatic compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

Key differences arise from substituent identity, position, and steric/electronic effects. The table below summarizes critical properties:

Table 1: Physical and Structural Comparison of Brominated Benzaldehydes

Compound Name Substituents Melting Point (°C) Molecular Formula Estimated LogP*
2-Bromo-4-(2-methylpropoxy)benzaldehyde 2-Br, 4-OCH₂C(CH₃)₂ Not reported C₁₁H₁₃BrO₂ ~2.5
2-Bromo-3,4-dimethoxybenzaldehyde 2-Br, 3-OCH₃, 4-OCH₃ 86 C₉H₉BrO₃ ~1.8
4-Bromobenzaldehyde 4-Br 56–58 C₇H₅BrO ~2.1
4-(Bromomethyl)benzaldehyde 4-CH₂Br Not reported C₈H₇BrO ~1.7

*LogP values estimated using substituent contributions (bromine: +0.9; methoxy: -0.2; isobutoxy: +1.7).

  • Lipophilicity : The isobutoxy group increases LogP significantly (~2.5), making the compound more hydrophobic than 4-bromobenzaldehyde (LogP ~2.1) or dimethoxy analogs (~1.8).

Chromatographic Behavior

Retention behavior in reversed-phase HPLC is influenced by hydrophobicity and molecular size. Evidence from benzaldehyde derivatives (e.g., benzaldehyde and methylbenzoate) shows capacity factors (k') of ~1.0–1.1 on ODS columns . For this compound:

  • Predicted Retention : Increased hydrophobicity (LogP ~2.5) suggests higher retention (k' ~2.0–3.0) compared to simpler analogs.
  • Selectivity: Residual silanol interactions on ODS columns may be mitigated by the bulky isobutoxy group, reducing peak tailing .

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